molecular formula C11H9BrN2O B3825900 Pyrazole, 5-benzoyl-4-bromo-1-methyl-

Pyrazole, 5-benzoyl-4-bromo-1-methyl-

Cat. No.: B3825900
M. Wt: 265.11 g/mol
InChI Key: QKOWGCQRDQKGGL-UHFFFAOYSA-N
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Description

Pyrazole, 5-benzoyl-4-bromo-1-methyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For Pyrazole, 5-benzoyl-4-bromo-1-methyl-, a common synthetic route includes the bromination of a pyrazole precursor followed by benzoylation . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and benzoyl chloride under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed coupling reactions and microwave-assisted synthesis are some of the advanced methods used in the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 5-benzoyl-4-bromo-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .

Scientific Research Applications

Pyrazole, 5-benzoyl-4-bromo-1-methyl- has significant applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazole, 5-benzoyl-4-bromo-1-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-14-10(9(12)7-13-14)11(15)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWGCQRDQKGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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